3-Chloro-2-fluoro-5-methoxybenzoic acid
Overview
Description
3-Chloro-2-fluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H6ClFO3 . It has a molecular weight of 204.58 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group. The carboxylic acid group is also attached to the benzene ring .Scientific Research Applications
Intermediate in Herbicide Synthesis : 3-Chloro-2-fluoro-5-methoxybenzoic acid serves as an intermediate in the synthesis of herbicides. The process involves several steps, including treatment with dichloromethyl methyl ether and titanium tetrachloride, followed by oxidation and methylation to produce the final product (Zhou Yu, 2002).
Complex Formation with Lanthanides and d-block Elements : This compound forms complexes with lanthanides(III) and d-block elements such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes have been studied for their thermal properties and decomposition behaviors (W. Ferenc & B. Bocian, 2003).
Study in Thermal Stability and Magnetic Measurements : The thermal stability and magnetic properties of 5-chloro-2-methoxybenzoates of heavy lanthanides and yttrium were investigated. These studies are crucial for understanding the thermal behavior and stability of these complexes under different atmospheric conditions (W. Ferenc & B. Bocian, 2000).
Synthesis of Various Heterocyclic Scaffolds : This compound can be used as a building block in solid-phase synthesis for producing various heterocyclic scaffolds, including nitrogenous cycles important in drug discovery (Soňa Křupková et al., 2013).
Development of New Plant Protection Agents : Research on derivatives of this compound, especially those with fluorinated or chlorinated substitutions, has been conducted to develop new plant protection agents by inducing systemic acquired resistance in plants (F. P. Silverman et al., 2005).
Synthesis of Insecticidal Compounds : It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group, which exhibit insecticidal activity against certain crop pests (T. Mohan et al., 2004).
Spectroscopic Analysis : The spectroscopic analysis, including FTIR, FT-Raman, UV, and NMR, of related compounds like 4-amino-5-chloro-2-methoxybenzoic acid, has been conducted to understand their structural and electronic properties (A. Poiyamozhi et al., 2012).
properties
IUPAC Name |
3-chloro-2-fluoro-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLGWTWENNRQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-methoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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